molecular formula C5H7ClN2S B8772380 5-(2-Chloroethyl)thiazol-2-amine

5-(2-Chloroethyl)thiazol-2-amine

Cat. No.: B8772380
M. Wt: 162.64 g/mol
InChI Key: UOHGVGVADGKJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloroethyl)thiazol-2-amine is a useful research compound. Its molecular formula is C5H7ClN2S and its molecular weight is 162.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H7ClN2S

Molecular Weight

162.64 g/mol

IUPAC Name

5-(2-chloroethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C5H7ClN2S/c6-2-1-4-3-8-5(7)9-4/h3H,1-2H2,(H2,7,8)

InChI Key

UOHGVGVADGKJMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)N)CCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 2-(2-amino-thiazol-5-yl)-ethanol (0.844 g, 5.853 mmol) was added thionyl chloride (3 mL). The mixture was heated at 62° C. for 1 h. The volatiles were removed under reduced vacuum. The residue was co-evaporated with toluene (3×5 mL) to give 0.963 g of 5-(2-chloro-ethyl)-thiazol-2-ylamine crude 5-(2-chlorothyl)-2-thiazolamine monohydrochloride as brown oil.
Quantity
0.844 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a suspension of 14.73 g of 2-amino-5-thiazoleethanol, monohydrochloride (Example B) in 200 ml of chloroform is added rapidly 50 ml of thionyl chloride. The mixture is refluxed for 30 minutes, cooled to room temperature, filtered through a pad of Celite, concentrated to a brown oily solid, and crystallized from ethanol-diethyl ether to give 5-(2-chloroethyl)-2-thiazolamine as the monohydrochloride salt; mp 145°-147° C.
Name
2-amino-5-thiazoleethanol, monohydrochloride
Quantity
14.73 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
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